molecular formula C12H18BrNO B1373619 4-bromo-N-(2-butoxyethyl)aniline CAS No. 1247746-11-7

4-bromo-N-(2-butoxyethyl)aniline

Cat. No.: B1373619
CAS No.: 1247746-11-7
M. Wt: 272.18 g/mol
InChI Key: QYTYZIKSAWLCEZ-UHFFFAOYSA-N
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Description

4-bromo-N-(2-butoxyethyl)aniline is an organic compound with the molecular formula C12H18BrNO. It is a brominated derivative of aniline, characterized by the presence of a butoxyethyl group attached to the nitrogen atom. This compound is used in various chemical syntheses and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-butoxyethyl)aniline typically involves the bromination of aniline derivatives. One common method includes the protection of the aniline nitrogen using tert-butylsilyl (TBS) protection. This process is achieved under mild conditions using methyllithium as a deprotonating agent and TBS-Cl (tert-butylsilyl chloride) in 2-methyltetrahydrofuran (2-MeTHF) solvent . The protected aniline derivative is then subjected to further chemical manipulations to introduce the butoxyethyl group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using brominating agents such as liquid bromine or N-bromosuccinimide (NBS). These methods are optimized for high yield and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-butoxyethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted aniline derivatives

    Oxidation: Quinones

    Reduction: Amines

    Coupling: Complex organic molecules with new carbon-carbon bonds

Scientific Research Applications

4-bromo-N-(2-butoxyethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-butoxyethyl)aniline involves its interaction with molecular targets through various pathways. In coupling reactions, the bromine atom facilitates the formation of carbon-carbon bonds by acting as a leaving group. The butoxyethyl group can influence the compound’s reactivity and solubility, affecting its overall behavior in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    4-bromoaniline: A simpler brominated aniline derivative without the butoxyethyl group.

    N-butoxyethyl aniline: An aniline derivative with a butoxyethyl group but without bromine.

Uniqueness

4-bromo-N-(2-butoxyethyl)aniline is unique due to the presence of both the bromine atom and the butoxyethyl group. This combination imparts distinct chemical properties, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

4-bromo-N-(2-butoxyethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO/c1-2-3-9-15-10-8-14-12-6-4-11(13)5-7-12/h4-7,14H,2-3,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTYZIKSAWLCEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCNC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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